2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
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Overview
Description
2-Amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is an organic compound that belongs to the family of indolizines This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to obtain 3-nitrobenzoyl chloride.
Formation of Indolizine Core: The indolizine core is synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.
Coupling Reaction: The 3-nitrobenzoyl chloride is then coupled with the indolizine core in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Ammonia, amine derivatives, triethylamine.
Major Products Formed
Reduction: Formation of 2-amino-3-(3-aminobenzoyl)-N-phenylindolizine-1-carboxamide.
Oxidation: Formation of corresponding oxides or other derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The nitrobenzoyl and phenyl groups contribute to its overall binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-nitrobenzoyl)-1,3-thiazolo(3,2-a)pyridin-1-ium thiocyanate
- 2-Amino-3-(2-chlorobenzyl)-1,3-thiazol-3-ium 1-naphthylacetate
- 2-Amino-3-(2-fluorobenzyl)-1,3-thiazol-3-ium 1-naphthylacetate
Uniqueness
2-Amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its indolizine core, which provides a distinct structural framework compared to other similar compounds
Properties
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQKAHGFSJYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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